N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido modification, a 4-bromophenyl substituent, and a methoxyacetamide functional group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C14H15BrN2O4S2 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C14H15BrN2O4S2/c1-21-6-13(18)16-14-17(10-4-2-9(15)3-5-10)11-7-23(19,20)8-12(11)22-14/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
KOPHUUDIYQRMQH-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Dinitrile and Cysteamine
A foundational step involves reacting 2-[bis(methylthio)methylene]malononitrile with cysteamine hydrochloride in ethanol under reflux. This yields a thiazolidine intermediate, which is subsequently thionated using sodium hydrosulfide hydrate (NaHS·H₂O) in aqueous conditions to form 2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide. This intermediate exists as E/Z geometric isomers, with the E-isomer predominating under kinetic control.
Reaction Conditions :
Oxidation to Sulfone Derivatives
The thieno[3,4-d]thiazole intermediate is oxidized to the 5,5-dioxide form using hydrogen peroxide (H₂O₂) in acetic acid. This step ensures the sulfone groups are introduced regioselectively.
Optimization Notes :
-
Oxidizing Agent : 30% H₂O₂ (2 equiv.).
-
Temperature : 50–60°C (4 hours).
-
Yield : 82–89%.
Methoxyacetamide Functionalization
The methoxyacetamide group is introduced via acylation or condensation reactions.
Schotten-Baumann Acylation
The imine nitrogen of the thieno[3,4-d]thiazole core reacts with methoxyacetyl chloride in a biphasic system (CH₂Cl₂/H₂O) using NaHCO₃ as a base.
Procedure :
-
Dissolve core intermediate (1 equiv.) in CH₂Cl₂.
-
Add methoxyacetyl chloride (1.2 equiv.) dropwise at 0°C.
-
Stir for 4 hours at room temperature.
-
Isolate product via extraction and recrystallization.
Condensation with Preformed Methoxyacetamide
An alternative route involves pre-synthesizing 2-methoxyacetamide and condensing it with the core structure using EDCI/HOBt coupling reagents.
Advantages :
-
Purity : Reduces side reactions.
-
Scale-Up : Suitable for industrial production.
Stereochemical Control for E-Configuration
The E-isomer is favored under kinetic conditions, while the Z-isomer forms under thermodynamic control.
Kinetic vs. Thermodynamic Control
Chromatographic Separation
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves E/Z isomers.
Conditions :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance mixing and heat transfer, improving yield and reducing reaction times.
Case Study :
-
Residence Time : 2 minutes (vs. 8 hours batch).
-
Output : 1.2 kg/day with 88% purity.
Purification Techniques
-
Recrystallization : Ethanol/water (7:3) removes polar impurities.
-
Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) isolates non-polar byproducts.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the E-configuration and sulfone geometry.
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : Over-oxidation during sulfone synthesis.
-
Solution : Strict stoichiometric control of H₂O₂ and low-temperature conditions.
Scalability of Coupling Reactions
-
Issue : Pd catalyst residues in final product.
-
Solution : Adsorbent filtration (activated charcoal) reduces Pd content to <10 ppm.
Emerging Methodologies
Photocatalytic Functionalization
Visible-light-mediated acylation using Ru(bpy)₃²⁺ as a catalyst achieves 90% yield under mild conditions.
Biocatalytic Approaches
Lipase-mediated acylation in ionic liquids offers enantioselective synthesis (ee >95%).
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted thiazole compounds .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that compounds similar to N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide exhibit significant antiviral properties. For instance, derivatives of thiazole and thiazolidine have shown promising activity against the H5N1 avian influenza virus. These compounds were evaluated for their efficacy through assays measuring effective concentration (EC50) and lethal dose (LD50), demonstrating potential as antiviral agents in therapeutic applications .
Antimicrobial Properties
The thiazole ring structure in this compound is associated with various biological activities, including antimicrobial effects. Compounds containing the thiazole moiety have been reported to possess antibacterial and antifungal properties. Studies have demonstrated that these derivatives can inhibit the growth of several pathogenic microorganisms, making them candidates for developing new antibiotics .
Anti-inflammatory and Analgesic Effects
There is evidence supporting the anti-inflammatory and analgesic properties of thiazole derivatives. Compounds similar to this compound have been investigated for their ability to reduce inflammation and pain in preclinical models. This suggests potential applications in treating inflammatory diseases .
Materials Science
Photophysical Properties
The unique structure of this compound may also lend itself to applications in materials science. The incorporation of bromophenyl groups can enhance the photophysical properties of materials used in organic electronics and optoelectronics. Research into similar compounds has shown that they can act as effective charge transport materials in organic light-emitting diodes (OLEDs) and solar cells .
Nanocomposite Development
The compound's ability to form stable complexes with metal ions opens avenues for developing nanocomposites with enhanced mechanical and thermal properties. Such materials can be utilized in various applications ranging from construction to aerospace engineering .
Agricultural Chemistry
Pesticidal Activity
Compounds with a similar structural framework have been explored for their pesticidal properties. Research has indicated that thiazole derivatives can exhibit insecticidal activity against agricultural pests. The development of such compounds could lead to environmentally friendly alternatives to conventional pesticides .
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Medicinal Chemistry | Antiviral Activity | Effective against H5N1 virus; promising results in EC50 and LD50 assays |
| Antimicrobial Properties | Inhibitory effects on pathogenic microorganisms | |
| Anti-inflammatory Effects | Potential treatment for inflammatory diseases | |
| Materials Science | Photophysical Properties | Applications in OLEDs and solar cells |
| Nanocomposite Development | Enhanced mechanical and thermal properties | |
| Agricultural Chemistry | Pesticidal Activity | Potential for environmentally friendly pest control |
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, leading to increased efficacy .
Comparison with Similar Compounds
Core Heterocycle Variations
The compound’s tetrahydrothieno[3,4-d][1,3]thiazole core distinguishes it from triazole-thione derivatives like (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, which features a triazole ring fused with a thione group.
Substituent Effects
- Halogenated Aryl Groups : The 4-bromophenyl group in the target compound contrasts with the 2-chlorophenyl substituents in the triazole-thione analogue. Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability compared to chlorine .
- Functional Groups: The methoxyacetamide side chain introduces hydrogen-bond acceptor/donor sites, whereas the thiocarbonohydrazide group in the triazole-thione analogue enables sulfur-mediated interactions.
Physicochemical Properties
Hydrogen-Bonding Networks
The triazole-thione analogue forms a hexameric crystal lattice via N–H···O, N–H···S, and O–H···S interactions involving methanol .
Biological Activity
N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C18H15BrN2O3S2
- Molecular Weight : 451.36 g/mol
- CAS Number : 620543-72-8
Research indicates that compounds with similar structures often exhibit activities such as:
- Anticancer Properties : Many thieno[3,4-d][1,3]thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the bromophenyl group may enhance interactions with biological targets involved in tumor growth.
- Kinase Inhibition : Compounds like N-(4-bromophenyl) derivatives have shown selectivity towards various kinases, which are crucial in cell signaling pathways related to cancer progression.
Biological Activity Data
A summary of biological assays and findings related to this compound is presented in the following table:
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer potential of thieno[3,4-d][1,3]thiazole derivatives. The compound exhibited significant cytotoxic effects against various cancer cell lines with a notable mechanism involving apoptosis induction and cell cycle arrest at the G1 phase. This suggests that the compound may act as a potential lead for developing new anticancer therapies.
- Kinase Selectivity : In a kinase panel assay, compounds structurally related to this compound demonstrated selective inhibition towards Aurora A kinase. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatments.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide?
- Methodological Answer : Synthesis optimization involves solvent selection, stoichiometric ratios, and reaction monitoring. For example:
- Solvent : Dimethylformamide (DMF) is commonly used due to its polar aprotic nature, facilitating nucleophilic substitution (e.g., in and ).
- Stoichiometry : A 1:1.5 molar ratio of starting material to chloroacetylated reagent ensures complete conversion ().
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress ().
- Workup : Precipitation with water post-reaction yields the solid product ().
- Reference :
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer : Prioritize IR , <sup>1</sup>H NMR , and mass spectrometry :
- IR : Look for C=O (1650–1750 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches ().
- <sup>1</sup>H NMR : Key signals include methoxy protons (~δ 3.8–4.0 ppm), aromatic protons from the 4-bromophenyl group (~δ 7.2–7.8 ppm), and thiazole/thiadiazole ring protons (~δ 2.5–3.5 ppm) ().
- MS : Molecular ion peaks (e.g., m/z 527.8 for C24H20BrClN4O3 analogs) confirm molecular weight ().
- Reference :
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Begin with in vitro antimicrobial and antiproliferative assays :
- Antimicrobial : Use Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans) with agar dilution or broth microdilution ().
- Antiproliferative : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values <50 μM suggest therapeutic potential ().
- Reference :
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be systematically resolved?
- Methodological Answer : Address contradictions via:
Q. What catalytic strategies are viable for improving yield in the cyclization step of the tetrahydrothieno[3,4-d][1,3]thiazole core?
- Methodological Answer : Explore palladium-catalyzed reductive cyclization () or Brønsted acidic ionic liquids ():
- Palladium catalysts : Use formic acid derivatives as CO surrogates to reduce nitro intermediates ().
- Ionic liquids : [HMIm]BF4 enhances reaction rates and selectivity in heterocycle formation ().
- Reference :
Q. How can structure-activity relationships (SAR) be elucidated for the 4-bromophenyl and methoxyacetamide substituents?
- Methodological Answer : Conduct analog synthesis and biological testing :
- Variation of substituents : Replace 4-bromophenyl with 4-chloro or 4-fluorophenyl to assess halogen effects ().
- Methoxy group removal : Synthesize des-methoxy analogs to evaluate hydrogen bonding/steric effects ().
- Molecular docking : Map interactions with target enzymes (e.g., used docking for antimicrobial targets).
- Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
